molecular formula C22H25N3O4S3 B2550024 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine CAS No. 875158-76-2

2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine

Cat. No.: B2550024
CAS No.: 875158-76-2
M. Wt: 491.64
InChI Key: HVLIMMIXXAAVRG-UHFFFAOYSA-N
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Description

The compound 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine is a complex organic molecule with potential applications in various scientific fields. The structure of the molecule features multiple functional groups, including cyclohexane, sulfonyl, and thiazole groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine typically involves multi-step reactions. The starting materials often include cyclohexanesulfonyl chloride, 4-methylbenzenesulfonyl chloride, and thiazole derivatives. The key steps include:

  • Sulfonylation: : The cyclohexanesulfonyl chloride reacts with a thiazole derivative in the presence of a base like triethylamine.

  • N-Alkylation: : The resulting sulfonylated thiazole is further reacted with 3-(chloromethyl)pyridine under basic conditions to introduce the pyridin-3-ylmethyl group.

  • Further Sulfonylation: : Finally, 4-methylbenzenesulfonyl chloride is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would require optimization of these steps for large-scale manufacturing, focusing on reaction yields, purity, and cost-effectiveness. Catalysts, solvents, and purification techniques play crucial roles in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine can undergo various reactions due to the presence of its diverse functional groups:

  • Oxidation: : The sulfonyl groups can undergo oxidation reactions, leading to the formation of sulfonic acids.

  • Reduction: : The reduction of sulfonyl groups to thiols can be achieved under specific conditions using reducing agents like lithium aluminum hydride.

  • Substitution: : The aromatic rings and thiazole ring can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride or other metal hydrides.

  • Substitution: : Halogenating agents, nucleophiles like amines, or electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the parent compound, each with potential unique properties and applications.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can be used as a precursor or intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

Biology

Its structural features may allow it to interact with biological molecules, making it a candidate for biochemical studies.

Medicine

The compound may have potential as a lead compound in drug discovery, particularly due to the presence of the thiazole ring, which is known for its biological activity.

Industry

In industrial applications, this compound could serve as a specialty chemical in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

Molecular Targets

The precise mechanism of action for this compound would depend on its specific application. In biochemical contexts, the thiazole ring might interact with enzymes or receptors, potentially inhibiting or modifying their activity.

Pathways Involved

The compound may influence metabolic pathways by binding to key enzymes or altering the function of specific proteins, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclohexanesulfonyl)-4-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine

  • 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-4-yl)methyl]-1,3-thiazol-5-amine

  • 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-5-amine

Uniqueness

The uniqueness of 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine lies in the specific arrangement and interaction of its functional groups, which confer distinct chemical and biological properties not found in its analogs. These variations can result in different reactivity patterns and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-cyclohexylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S3/c1-16-9-11-19(12-10-16)31(26,27)21-20(24-15-17-6-5-13-23-14-17)30-22(25-21)32(28,29)18-7-3-2-4-8-18/h5-6,9-14,18,24H,2-4,7-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLIMMIXXAAVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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